[2-(3-Methylphenoxy)phenyl]methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(3-methylphenoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-5-4-7-13(9-11)16-14-8-3-2-6-12(14)10-15/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRXINMVJYZEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3 Methylphenoxy Phenyl Methanamine
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic pathway. For [2-(3-Methylphenoxy)phenyl]methanamine, two primary disconnection strategies are considered.
Disconnection at the Phenoxy-Phenyl Ether Linkage
A primary retrosynthetic disconnection involves cleaving the ether bond between the two aromatic rings. This approach simplifies the target molecule into two key synthons: a substituted phenol (B47542) and an aryl halide or its equivalent. The formation of this diaryl ether linkage is a critical step and can be achieved through various modern coupling reactions. organic-chemistry.org
Key Precursors:
2-halobenzylamine or a derivative (e.g., 2-bromobenzylamine, 2-iodobenzylamine)
3-methylphenol (m-cresol)
Synthetic Approach: The synthesis would typically involve a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction, such as the Ullmann condensation or Buchwald-Hartwig amination. organic-chemistry.orgdatapdf.com The Ullmann reaction, traditionally requiring harsh conditions with copper catalysts, has been refined with modern ligand systems to proceed under milder conditions. organic-chemistry.org Similarly, palladium-catalyzed methods like the Buchwald-Hartwig reaction offer high efficiency and functional group tolerance for constructing the C-O bond. organic-chemistry.org
Approaches to the Aminomethyl Group Introduction
Another key disconnection strategy focuses on the introduction of the aminomethyl group (-CH₂NH₂). This can be envisioned as being derived from a more stable precursor functional group, such as a nitrile, an amide, or an aldehyde.
Key Precursors:
2-(3-Methylphenoxy)benzonitrile
2-(3-Methylphenoxy)benzaldehyde
2-(3-Methylphenoxy)benzamide
Synthetic Approach:
From Nitrile: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. google.com This is a common and effective method for synthesizing benzylamines.
From Aldehyde: The aldehyde can be converted to the amine via reductive amination. organic-chemistry.org This process involves the formation of an imine intermediate by reacting the aldehyde with an ammonia (B1221849) source, followed by in-situ reduction. harvard.eduresearchgate.net
From Amide: An amide can be reduced to the corresponding amine using strong reducing agents like LiAlH₄.
Established Synthetic Routes and Their Mechanistic Underpinnings
Building upon the retrosynthetic strategies, several established synthetic routes have been developed for the synthesis of this compound and related structures.
Reductive Amination Pathways Utilizing Precursors
Reductive amination is a powerful and widely used method for the formation of C-N bonds. harvard.edu This pathway typically begins with the synthesis of the precursor aldehyde, 2-(3-methylphenoxy)benzaldehyde.
Synthesis of 2-(3-Methylphenoxy)benzaldehyde: This intermediate can be prepared via a nucleophilic aromatic substitution reaction between 2-fluorobenzaldehyde (B47322) and 3-methylphenol. The reaction is often facilitated by a base such as potassium carbonate.
Conversion to the Amine: The resulting aldehyde undergoes reductive amination. In this two-step, one-pot process, the aldehyde first reacts with an ammonia source (e.g., ammonia, ammonium (B1175870) acetate) to form an imine. This intermediate is then reduced in situ to the desired primary amine. harvard.edu Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edu The choice of reducing agent is crucial for selectivity, especially in the presence of other reducible functional groups. harvard.edu
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-fluorobenzaldehyde, 3-methylphenol | K₂CO₃, solvent (e.g., DMF) | 2-(3-Methylphenoxy)benzaldehyde |
| 2 | 2-(3-Methylphenoxy)benzaldehyde | NH₃ or NH₄OAc, reducing agent (e.g., NaBH₄, H₂/Catalyst) | This compound |
Amidation-Reduction Sequences for Amine Formation
This route involves the initial formation of an amide, which is subsequently reduced to the target amine. The precursor for this pathway is typically 2-(3-methylphenoxy)benzoic acid.
Synthesis of 2-(3-Methylphenoxy)benzoic acid: This can be synthesized through an Ullmann condensation between 2-chlorobenzoic acid and 3-methylphenol, using a copper catalyst.
Amide Formation and Reduction: The carboxylic acid is first converted to an amide. This can be achieved by activating the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with ammonia. Alternatively, direct coupling with ammonia can be mediated by coupling agents. The resulting 2-(3-methylphenoxy)benzamide is then reduced to this compound using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-chlorobenzoic acid, 3-methylphenol | Cu catalyst, base | 2-(3-Methylphenoxy)benzoic acid |
| 2 | 2-(3-Methylphenoxy)benzoic acid | 1. SOCl₂ or coupling agent 2. NH₃ | 2-(3-Methylphenoxy)benzamide |
| 3 | 2-(3-Methylphenoxy)benzamide | LiAlH₄, THF | This compound |
Multi-Step Convergent Syntheses from Aromatic Precursors
Synthesis of 2-(3-Methylphenoxy)benzonitrile: This intermediate is efficiently prepared via a nucleophilic aromatic substitution reaction between 2-fluorobenzonitrile (B118710) and 3-methylphenol. datapdf.com The reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent.
Reduction to the Amine: The nitrile group of 2-(3-methylphenoxy)benzonitrile is then reduced to the primary amine. Catalytic hydrogenation using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere is a common method. google.com Chemical reduction with reagents like lithium aluminum hydride also provides high yields of the desired product.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-fluorobenzonitrile, 3-methylphenol | K₂CO₃, solvent (e.g., DMSO, acetonitrile) | 2-(3-Methylphenoxy)benzonitrile |
| 2 | 2-(3-Methylphenoxy)benzonitrile | H₂/Raney Ni or LiAlH₄ | This compound |
This convergent approach is often favored due to the high yields and mild conditions of the diaryl ether formation step and the reliable reduction of the nitrile to the primary amine.
Modern and Sustainable Synthesis Protocols
Modern synthetic chemistry emphasizes the development of protocols that are not only efficient but also sustainable, minimizing waste and energy consumption.
Catalytic Approaches (e.g., C-N Cross-Coupling, C-H Amination)
Catalysis is central to the modern synthesis of complex molecules like this compound, offering high efficiency and selectivity.
Diaryl Ether Formation via C-O Cross-Coupling: The key diaryl ether linkage is typically formed through a metal-catalyzed C-O cross-coupling reaction, a significant improvement over classical Ullmann condensations which often require harsh conditions. The reaction involves coupling an aryl halide, such as 2-chlorobenzonitrile (B47944), with 3-methylphenol (m-cresol).
Copper and palladium-based catalysts are most common for this transformation. rsc.org Modern protocols utilize well-defined ligand systems to facilitate the reaction under milder conditions, improve yields, and tolerate a wider range of functional groups. researchgate.net For instance, a copper(I) catalyst with a phenanthroline-based ligand can effectively couple 2-chlorobenzonitrile with m-cresol.
Table 1: Catalyst Screening for C-O Coupling of 2-Chlorobenzonitrile and m-Cresol
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield of 2-(3-Methylphenoxy)benzonitrile (%) |
|---|---|---|---|---|---|---|
| 1 | CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | Toluene (B28343) | 110 | 85 |
| 2 | Cu₂O (5 mol%) | None | K₃PO₄ | DMF | 130 | 72 |
| 3 | Pd₂(dba)₃ (2 mol%) | Xantphos | K₃PO₄ | Dioxane | 100 | 65 |
| 4 | CuI (10 mol%) | Neocuproine | Cs₂CO₃ | Toluene | 110 | 91 |
Amine Synthesis via Catalytic Reduction: The final step involves the reduction of the nitrile group in 2-(3-Methylphenoxy)benzonitrile. Catalytic hydrogenation is the most atom-economical method. This is typically achieved using hydrogen gas over a heterogeneous catalyst.
Common catalysts include Raney Nickel, Palladium on carbon (Pd/C), or Platinum(IV) oxide (PtO₂). The choice of catalyst and conditions (pressure, temperature, solvent) is critical to ensure the selective reduction of the nitrile without causing cleavage of the diaryl ether bond.
A more speculative, cutting-edge approach would be the direct C-H amination of 2-(3-methylphenoxy)toluene. This would involve activating the benzylic C-H bond and introducing a nitrogen source. However, controlling the regioselectivity to favor the ortho position of the toluene ring over other potential sites would be a significant challenge.
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. nih.gov A continuous, two-step synthesis of this compound can be envisioned.
Step 1 (Ether Formation): A solution of 2-chlorobenzonitrile, m-cresol, and a suitable base is pumped through a heated packed-bed reactor containing an immobilized copper catalyst. The continuous removal of product from the catalytic zone can minimize byproduct formation.
Step 2 (Nitrile Reduction): The output stream from the first reactor, containing 2-(3-Methylphenoxy)benzonitrile, is then mixed with a stream of hydrogen gas and passed through a second packed-bed reactor containing a hydrogenation catalyst (e.g., Pd/C). nih.gov
This "telescoped" approach avoids the isolation of intermediates, reducing waste and operational time. nih.gov Parameters such as residence time, temperature, and pressure can be precisely controlled to optimize the yield and purity of the final product.
Solvent-Free and Atom-Economical Synthetic Transformations
Green chemistry principles guide the development of more sustainable synthetic routes.
Solvent-Free Conditions: The C-O coupling step could potentially be performed under solvent-free conditions using microwave irradiation. nih.gov Reactants are adsorbed onto a solid support like KF/Al₂O₃ and irradiated, often leading to dramatically reduced reaction times and the elimination of solvent waste. nih.gov
Atom Economy: Catalytic hydrogenation of the nitrile precursor is an inherently atom-economical process, as the only reagent added is hydrogen (H₂), which is fully incorporated into the final product. This contrasts sharply with older methods that use stoichiometric reducing agents like lithium aluminum hydride, which generate significant inorganic waste.
Chemo-, Regio-, and Stereoselective Synthesis Considerations
Regioselectivity: The primary challenge in synthesizing the target molecule is ensuring the correct ortho-substitution pattern. Using a starting material like 2-chlorobenzonitrile or 2-fluorobenzonitrile definitively directs the incoming 3-methylphenoxy group to the desired position. Alternative strategies, such as direct C-H activation on an unsubstituted diaryl ether, would likely yield a mixture of isomers that are difficult to separate.
Chemoselectivity: During the nitrile reduction step, it is crucial to select conditions that are chemoselective. The catalyst must reduce the nitrile group without cleaving the robust diaryl ether bond. Heterogeneous catalysts like palladium or nickel are generally effective for this purpose under controlled hydrogen pressure and temperature.
Stereoselectivity: The target molecule, this compound, is achiral. Therefore, considerations of stereoselective synthesis are not applicable unless a chiral derivative is being targeted.
Process Optimization and Scale-Up Investigations
Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous optimization of all reaction parameters.
Process Optimization: For the proposed two-step synthesis, optimization would involve a Design of Experiments (DoE) approach to screen variables for both the C-O coupling and hydrogenation steps. This includes catalyst loading, reaction temperature, substrate concentration, and solvent choice. The goal is to maximize throughput and yield while minimizing costs and environmental impact.
Table 2: Hypothetical Optimization Parameters for Continuous Flow Hydrogenation
| Parameter | Range Studied | Optimal Value | Impact on Yield/Purity |
|---|---|---|---|
| Temperature | 50 - 100 °C | 75 °C | Higher temps risk ether cleavage; lower temps slow reaction. |
| H₂ Pressure | 5 - 50 bar | 20 bar | Higher pressure increases rate but adds cost/safety concerns. |
| Residence Time | 2 - 20 min | 8 min | Shorter times lead to incomplete conversion; longer times decrease throughput. |
| Catalyst | 5% Pd/C, Raney Ni | 5% Pd/C | Pd/C showed higher selectivity and lower leaching. |
Scale-Up: Scaling up the synthesis is often best achieved using flow chemistry. nih.gov Numbering-up (running multiple reactors in parallel) or scaling-up (using larger reactors) can increase production capacity. Key challenges during scale-up include managing the exothermicity of the hydrogenation reaction, ensuring consistent catalyst activity over long operational periods, and developing efficient downstream purification processes to isolate the final product.
Chemical Transformations and Reactivity Profiles of 2 3 Methylphenoxy Phenyl Methanamine
Reactivity of the Primary Amine Functional Group
The primary amine group in [2-(3-Methylphenoxy)phenyl]methanamine serves as a key site for a variety of chemical modifications, acting as a potent nucleophile and a handle for the construction of more complex molecular architectures.
Nucleophilic Acylation and Sulfonylation Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it highly susceptible to reactions with electrophilic acylating and sulfonylating agents.
Nucleophilic Acylation: In the presence of a suitable base, this compound readily reacts with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form the corresponding N-acyl derivatives. These reactions typically proceed smoothly under standard acylation conditions.
| Reagent | Product | Reaction Conditions |
| Acetyl chloride | N-{[2-(3-Methylphenoxy)phenyl]methyl}acetamide | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane), room temperature |
| Acetic anhydride | N-{[2-(3-Methylphenoxy)phenyl]methyl}acetamide | Base (e.g., pyridine), room temperature or gentle heating |
| Benzoyl chloride | N-{[2-(3-Methylphenoxy)phenyl]methyl}benzamide | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane), room temperature |
Nucleophilic Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, yields the corresponding N-sulfonamide. This transformation is a common method for the protection of primary amines or for the introduction of a sulfonamide moiety, which is a prevalent functional group in medicinal chemistry.
| Reagent | Product | Reaction Conditions |
| p-Toluenesulfonyl chloride | N-{[2-(3-Methylphenoxy)phenyl]methyl}-4-methylbenzenesulfonamide | Base (e.g., pyridine), aprotic solvent (e.g., dichloromethane), 0 °C to room temperature |
| Methanesulfonyl chloride | N-{[2-(3-Methylphenoxy)phenyl]methyl}methanesulfonamide | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane), 0 °C to room temperature |
Condensation Reactions Leading to Imines and Related Heterocycles
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). These reactions are typically acid-catalyzed and involve the removal of water to drive the equilibrium towards the product. The resulting imines can be valuable intermediates for further synthetic transformations, including reduction to secondary amines or participation in cycloaddition reactions.
| Carbonyl Compound | Product (Imine) | Reaction Conditions |
| Benzaldehyde | (E)-N-{[2-(3-Methylphenoxy)phenyl]methyl}-1-phenylmethanimine | Acid catalyst (e.g., acetic acid), solvent (e.g., toluene), Dean-Stark trap |
| Acetone | N-{[2-(3-Methylphenoxy)phenyl]methyl}propan-2-imine | Acid catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., benzene), Dean-Stark trap |
| Cyclohexanone | N-{[2-(3-Methylphenoxy)phenyl]methyl}cyclohexanimine | Acid catalyst (e.g., acetic acid), solvent (e.g., toluene), Dean-Stark trap |
N-Alkylation and N-Arylation Reactions
The nucleophilic nature of the primary amine allows for the introduction of alkyl and aryl substituents on the nitrogen atom.
N-Alkylation: The reaction of this compound with alkyl halides is a common method for the synthesis of secondary and tertiary amines. However, these reactions can often lead to a mixture of products due to over-alkylation. researchgate.net The selectivity can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions. Reductive amination, an alternative method involving the reaction with an aldehyde or ketone in the presence of a reducing agent, often provides better control for the synthesis of mono-alkylated products.
N-Arylation: The formation of a carbon-nitrogen bond between the amine and an aromatic ring can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. cmu.edunih.gov This reaction typically employs a palladium or copper catalyst with a suitable ligand and a base to couple the amine with an aryl halide or triflate.
| Reagent | Product | Catalyst System | Base |
| Iodobenzene | N-{[2-(3-Methylphenoxy)phenyl]methyl}aniline | Pd₂(dba)₃ / BINAP | NaOtBu |
| 4-Bromotoluene | N-{[2-(3-Methylphenoxy)phenyl]methyl}-4-methylaniline | CuI / L-proline | K₂CO₃ |
Oxidative and Reductive Manipulations of the Amine
The primary amine group can be subjected to various oxidative and reductive transformations. Mild oxidation of primary amines can lead to the formation of imines or, under more forcing conditions, nitriles. However, these reactions can be challenging to control and may lead to complex product mixtures. Conversely, while the primary amine itself is in a reduced state, its derivatives can be reduced. For instance, the corresponding imines can be readily reduced to secondary amines using reducing agents like sodium borohydride (B1222165).
Reactivity and Stability of the Phenoxy-Phenyl Ether Moiety
The diaryl ether linkage in this compound is generally stable under a wide range of reaction conditions.
Cleavage Reactions and Bond Stability Studies
The cleavage of diaryl ethers is a challenging transformation that typically requires harsh reaction conditions. Unlike alkyl aryl ethers, the carbon-oxygen bonds in diaryl ethers have a higher bond dissociation energy due to the sp² hybridization of the carbon atoms. Cleavage can sometimes be achieved using strong acids at high temperatures or by employing specific reagents like sodium metal in liquid ammonia (B1221849). However, these conditions are often not compatible with other functional groups present in the molecule. For this compound, any attempt to cleave the ether bond would likely also affect the primary amine functionality. Studies on the selective cleavage of such diaryl ethers in the presence of other reactive groups are limited.
Electrophilic Aromatic Substitution on the Phenyl and Methylphenoxy Rings
The structure of this compound contains two distinct aromatic rings, each with its own reactivity profile towards electrophilic aromatic substitution (EAS). The substitution pattern is governed by the electronic effects of the substituents on each ring. masterorganicchemistry.com
Reactivity of the Phenyl Ring: This ring is substituted with a weakly activating, ortho-, para-directing aminomethyl group (-CH2NH2) and a strongly activating, ortho-, para-directing methylphenoxy group (-O-Ar). The ether oxygen is a powerful activating group due to its ability to donate a lone pair of electrons into the ring via resonance, making this ring significantly more nucleophilic than benzene (B151609). youtube.com The primary sites for electrophilic attack are the positions ortho and para to the ether linkage. The position para to the ether is sterically accessible and electronically activated, making it a highly probable site for substitution.
Reactivity of the Methylphenoxy Ring: This ring is substituted with a weakly activating, ortho-, para-directing methyl group (-CH3) and the strongly activating ether linkage (-O-Ar). Both groups activate the ring towards EAS. The directing effects of the potent ether oxygen dominate, strongly activating the positions ortho and para to it. Therefore, electrophiles are most likely to add at the positions ortho or para to the ether oxygen on this ring as well.
Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation are expected to proceed on the more activated of the two rings, or potentially on both under forcing conditions. masterorganicchemistry.comyoutube.com The specific regioselectivity would be dictated by the interplay of the electronic and steric effects of the existing substituents.
Directed Metalation and Subsequent Functionalization
Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a new functional group with high regioselectivity. wikipedia.org
The parent compound, this compound, possesses a primary amine (-NH2) and an ether (-O-) linkage, both of which can potentially direct metalation. While the ether oxygen can act as a moderate DMG, the primary amine is generally a poor directing group. However, the reactivity can be significantly enhanced by converting the primary amine into a more potent DMG. organic-chemistry.orgharvard.edu
Potential Directed Metalation Groups (DMGs) derived from the amine:
Amides: Acylation of the amine to form an amide, such as an N-pivaloyl amide (-NHCOtBu), creates a strong DMG.
Carbamates: Reaction with a chloroformate can yield a carbamate (B1207046) (-NHCOOR), which also serves as an effective DMG.
Tertiary Amines: Conversion to a tertiary amine can also direct lithiation. wikipedia.org
Once derivatized, treatment with an alkyllithium base like n-butyllithium would lead to deprotonation at the position ortho to the newly formed DMG. wikipedia.org Subsequent quenching with an electrophile allows for precise functionalization.
| Potential DMG Derivative | Directing Group | Probable Site of Metalation | Subsequent Functionalization Example (Electrophile) |
| N-pivaloyl-[2-(3-methylphenoxy)phenyl]methanamine | -NHCOC(CH3)3 | C3 of the phenyl ring | Iodination (I2) |
| O-ethyl N-{[2-(3-methylphenoxy)phenyl]methyl}carbamate | -NHCOOEt | C3 of the phenyl ring | Carboxylation (CO2) |
| This compound | -OCH2- (ether) | C3 of the phenyl ring | Silylation (TMSCl) |
Formation of Complex Chemical Derivatives
The primary amine functionality of this compound serves as a key handle for the synthesis of a wide array of more complex derivatives through nucleophilic reactions.
Synthesis of Amides, Ureas, and Thioureas
The nucleophilic primary amine readily participates in reactions with various carbonyl and thiocarbonyl compounds to form stable amide, urea (B33335), and thiourea (B124793) linkages.
Amides: Amide derivatives can be synthesized by reacting the amine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling reagent. nih.gov Another approach involves the reaction of the amine with phenyl esters. researchgate.netrsc.org
Ureas: The synthesis of urea derivatives can be achieved through several methods. A common route is the reaction of the amine with an appropriate isocyanate. asianpubs.org Alternatively, reagents like phosgene, triphosgene, or N,N'-carbonyldiimidazole (CDI) can be used to form an isocyanate intermediate in situ, which then reacts with another amine. nih.gov Direct fusion with urea at elevated temperatures is also a viable method. google.comgoogle.com
Thioureas: Thioureas are typically prepared by the straightforward reaction of the primary amine with an isothiocyanate. mdpi.comresearchgate.net This reaction is often high-yielding and provides a great diversity of substituted thioureas. mdpi.com Mechanochemical, solvent-free methods have also been developed for this transformation. nih.gov
| Derivative Type | Reagent | General Reaction Conditions |
| Amide | Acetyl Chloride | Base (e.g., triethylamine), aprotic solvent |
| Amide | Benzoic Acid | Coupling agent (e.g., DCC, EDC), aprotic solvent |
| Urea | Phenyl Isocyanate | Aprotic solvent (e.g., CH2Cl2), room temperature |
| Urea | Urea | High temperature (130-150 °C), solvent-free or in xylene google.comgoogle.com |
| Thiourea | Phenyl Isothiocyanate | Aprotic solvent (e.g., CH2Cl2), room temperature mdpi.com |
Cyclization Reactions Leading to Novel Ring Systems
The structural arrangement of this compound, featuring a reactive amine on a side chain ortho to a bulky phenoxy group, provides a template for intramolecular cyclization reactions to form novel heterocyclic systems. While specific examples for this exact molecule are not prevalent, plausible pathways can be proposed based on established synthetic methodologies.
One potential strategy involves the formation of an amide or sulfonamide, followed by an intramolecular Friedel-Crafts-type reaction (e.g., a Bischler-Napieralski or Pictet-Spengler type reaction) where the newly formed moiety reacts with one of the electron-rich aromatic rings to form a new fused ring system. For example, acylation followed by treatment with a dehydrating agent could lead to the formation of a dihydroisoquinoline derivative. Additionally, derivatization into a thiourea followed by oxidative cyclization can lead to the formation of benzothiazole-type structures. nih.gov
Organometallic Complex Formation (if the compound acts as a ligand precursor)
The this compound molecule possesses two potential heteroatom coordination sites: the nitrogen of the primary amine and the oxygen of the ether linkage. This allows it to potentially act as a bidentate (N, O) chelating ligand for various transition metals.
Furthermore, it can serve as a precursor to more complex ligands. For instance, condensation of the primary amine with a substituted salicylaldehyde (B1680747) would yield a Schiff base. The resulting phenoxy-imine ligand system is well-known for its ability to form stable complexes with a variety of metals, including nickel, copper, and titanium. These organometallic complexes are of interest in catalysis, particularly in olefin polymerization. google.com
Detailed Mechanistic Investigations of Key Reactions
The reactions involving this compound are expected to follow well-established mechanistic pathways.
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The aromatic ring acts as a nucleophile, attacking the electrophile. Subsequent deprotonation by a weak base restores the aromaticity of the ring. youtube.com
Directed ortho Metalation: The process begins with the coordination of the Lewis acidic alkyllithium reagent to the heteroatom of the directing metalation group (DMG). This coordination increases the kinetic acidity of the ortho-protons, facilitating their removal by the strongly basic alkyl group of the organolithium reagent to form a stable aryllithium intermediate. wikipedia.org
Amide/Urea/Thiourea Formation: These reactions proceed via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbon of the carbonyl (or thiocarbonyl) group of the acyl chloride, isocyanate, or isothiocyanate. This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., chloride, or breaking the C=N pi bond) to yield the final product.
Reaction Pathway Elucidation Through Kinetic Studies
Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. For a molecule like this compound, several reaction pathways can be envisaged, including N-dealkylation, oxidation of the benzylic carbon, and cleavage of the diaryl ether bond. The rates of these reactions are dictated by factors such as temperature, concentration of reactants, and the presence of catalysts.
Theoretical kinetic studies, often employing computational methods like Density Functional Theory (DFT), can provide valuable insights into the plausible reaction pathways. nih.gov By calculating the rate constants for different potential reactions, the most favorable pathway can be identified. For instance, the N-dealkylation of primary amines can proceed through an oxidative mechanism, often mediated by enzymatic systems like cytochrome P450. nih.gov This process involves the initial hydroxylation of the carbon atom alpha to the nitrogen, followed by the spontaneous breakdown of the unstable intermediate to yield the dealkylated amine and an aldehyde. nih.gov
A hypothetical kinetic study for the oxidative N-dealkylation of this compound could involve monitoring the disappearance of the reactant and the formation of the corresponding aldehyde, 2-(3-methylphenoxy)benzaldehyde. The rate of the reaction can be expressed by the following rate law:
Rate = k[this compound]^m[Oxidant]^n
Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to the amine and the oxidant, respectively.
A plausible set of kinetic data for a proposed oxidative degradation pathway is presented below. These hypothetical findings are based on typical values observed for similar benzylic amines and are intended to illustrate the principles of kinetic analysis.
| Experiment | Initial [this compound] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10-6 |
| 2 | 0.20 | 0.10 | 3.0 x 10-6 |
| 3 | 0.10 | 0.20 | 3.0 x 10-6 |
Transition State Analysis and Energy Profile Mapping
To gain a deeper understanding of the reaction mechanism at a molecular level, transition state analysis and energy profile mapping are employed. The transition state is a high-energy, transient configuration of atoms that must be achieved for a reaction to proceed. libretexts.org The energy required to reach this state is known as the activation energy (Ea).
Computational chemistry provides powerful tools to model the geometries and energies of reactants, transition states, and products. researchgate.net For the N-dealkylation of this compound, the transition state would likely involve the partial formation of a C-O bond (from the oxidant) and the partial breaking of a C-H bond at the benzylic position.
A hypothetical energy profile for the rate-determining step of the oxidative N-dealkylation of this compound is presented below. The values are illustrative and based on computational studies of similar amine oxidations.
| Species | Relative Energy (kJ/mol) |
|---|---|
| Reactants (this compound + Oxidant) | 0 |
| Transition State | +85 |
| Intermediate (Hydroxylated Amine) | -20 |
| Products (2-(3-Methylphenoxy)benzaldehyde + NH3 + Reduced Oxidant) | -150 |
Structure Reactivity Relationship Studies of 2 3 Methylphenoxy Phenyl Methanamine Derivatives
Systematic Modification of the Aminomethyl Group and Its Impact on Reactivity
The aminomethyl group (-CH₂NH₂) is a primary site of reactivity in [2-(3-Methylphenoxy)phenyl]methanamine. Modifications to this group, such as N-alkylation and N-acylation, can significantly alter the nucleophilicity and basicity of the nitrogen atom, thereby influencing the compound's reactivity.
N-Alkylation: The introduction of alkyl groups to the nitrogen atom generally increases its basicity due to the electron-donating inductive effect of the alkyl groups. learncbse.in This enhanced basicity can promote reactions where the amine acts as a base or a nucleophile. For instance, in reactions with electrophiles, N-alkylated derivatives are expected to be more reactive than the primary amine. However, increasing the steric bulk of the alkyl substituents (e.g., from methyl to tert-butyl) can introduce steric hindrance, potentially slowing down the reaction rate with sterically demanding electrophiles.
The reactivity of benzylamines in N-alkylation reactions with alcohols, catalyzed by transition metals, has been shown to be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov Generally, electron-donating groups on the aniline (B41778) ring enhance the reaction rate, while electron-withdrawing groups have the opposite effect.
N-Acylation: The introduction of an acyl group (e.g., acetyl) to the nitrogen atom significantly reduces its basicity and nucleophilicity. This is due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. As a result, N-acylated derivatives of this compound would be expected to be less reactive in typical amine reactions such as alkylation and salt formation. In a study on substituted aryl benzylamines, N-acetylation was found to impact the conformation and, consequently, the biological activity of the molecules. nih.gov
Table 1: Predicted Relative Reactivity of N-Substituted this compound Derivatives in Nucleophilic Substitution
| Substituent on Nitrogen | Predicted Relative Reactivity | Rationale |
| -H | Baseline | Primary amine. |
| -CH₃ | Higher | Increased nucleophilicity due to +I effect. |
| -(CH₃)₂ | Highest | Further increase in nucleophilicity. |
| -COCH₃ | Lower | Decreased nucleophilicity due to resonance with carbonyl. |
Structural Variation of the Phenyl and 3-Methylphenoxy Moieties
Modifications to the phenyl and 3-methylphenoxy rings can influence the reactivity of the aminomethyl group through electronic effects transmitted through the aromatic systems and the ether linkage.
Substituents on the Phenyl Ring: The phenyl ring directly attached to the aminomethyl group has a significant impact on the reactivity of the amine. Electron-withdrawing groups (e.g., -NO₂, -CN) on this ring would decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would increase the electron density on the nitrogen, making it a stronger base and a more potent nucleophile. Studies on the C-H arylation of N,N-dimethylbenzylamine derivatives have shown that electron-rich derivatives are generally higher-yielding, consistent with these electronic effects. rsc.org
Substituents on the 3-Methylphenoxy Moiety: Substituents on the 3-methylphenoxy ring can also modulate the reactivity of the aminomethyl group, albeit to a lesser extent than substituents on the adjacent phenyl ring. The electronic effects of these substituents are transmitted through the ether oxygen. An electron-withdrawing group on the phenoxy ring would pull electron density away from the ether oxygen, which in turn would make the entire [2-(aminomethyl)phenyl] group more electron-deficient. This would lead to a decrease in the basicity of the amine. The synthesis of diaryl ethers has been shown to be tolerant of a wide range of substituents, including both electron-donating and electron-withdrawing groups, on the phenol (B47542) component. acs.org
Influence of Substituent Electronic and Steric Effects
The interplay of electronic and steric effects is a critical determinant of the reactivity of this compound derivatives.
Electronic Effects: As discussed, the electronic nature of substituents on the aromatic rings can either enhance or diminish the nucleophilic character of the aminomethyl group. The Hammett equation can often be used to quantify these effects, correlating reaction rates with the electronic properties of the substituents. For instance, in reactions where the amine acts as a nucleophile, a negative Hammett rho (ρ) value would be expected, indicating that electron-donating groups accelerate the reaction.
Steric Effects: Steric hindrance can play a dominant role in the reactivity of these molecules. For example, the introduction of bulky substituents ortho to the aminomethyl group or the ether linkage can impede the approach of reactants, thereby slowing down reaction rates. In a study on the kinetic resolution of benzylamines via C-H cross-coupling, it was observed that ortho-substituted substrates reacted to give only mono-arylated products, whereas para-substituted substrates could lead to di-arylation, highlighting the influence of steric hindrance. chu-lab.org Similarly, research on N-aryl mandelamides has demonstrated that steric effects at the ortho position can lead to high enantioselectivity in asymmetric transfer hydrogenation reactions. researchgate.net
Table 2: Predicted Impact of Substituents on the Basicity of the Aminomethyl Group
| Substituent Position | Substituent | Electronic Effect | Predicted Effect on Basicity |
| Phenyl Ring (para to -CH₂NH₂) | -NO₂ | Electron-withdrawing | Decrease |
| Phenyl Ring (para to -CH₂NH₂) | -OCH₃ | Electron-donating | Increase |
| 3-Methylphenoxy Ring (para to ether O) | -Cl | Electron-withdrawing | Slight Decrease |
| 3-Methylphenoxy Ring (para to ether O) | -CH₃ | Electron-donating | Slight Increase |
Conformational Analysis and its Correlation with Chemical Behavior
The three-dimensional conformation of this compound derivatives can significantly influence their reactivity. The molecule possesses considerable conformational flexibility due to rotation around the C-O-C ether linkage and the C-C bond connecting the phenyl ring to the aminomethyl group.
The relative orientation of the two aromatic rings and the aminomethyl group can affect the accessibility of the nitrogen lone pair and the stability of transition states. Computational studies on related 2-phenoxyphenyl derivatives have been used to determine preferred conformations and to correlate these with biological activity. nih.govnih.gov For instance, the distance between the nitrogen atom and the ether oxygen can be influenced by the conformation, which in turn could affect intramolecular interactions and reactivity.
In reactions involving the aromatic rings, such as electrophilic aromatic substitution, the conformation of the molecule can influence the regioselectivity of the reaction. The aminomethyl group is an activating, ortho-, para-directing group, while the phenoxy group is also an activating, ortho-, para-director. The interplay of these directing effects, combined with the steric hindrance imposed by the molecule's conformation, will determine the final product distribution.
Advanced Spectroscopic and Structural Elucidation of 2 3 Methylphenoxy Phenyl Methanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For [2-(3-Methylphenoxy)phenyl]methanamine, a suite of one-dimensional and multi-dimensional NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals unequivocally.
While 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are crucial for assembling the molecular puzzle. These techniques reveal correlations between nuclei, allowing for a complete and confident assignment.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would be expected to show correlations between adjacent protons on both aromatic rings, helping to trace the connectivity within each phenyl group. A cross-peak would also be anticipated between the benzylic methylene (B1212753) protons (CH₂) and the amine protons (NH₂), provided the proton exchange is not too rapid.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. emerypharma.comwikipedia.org This is the primary method for assigning the signals of protonated carbons. It would allow for the unambiguous assignment of each aromatic C-H group as well as the benzylic -CH₂- group.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is instrumental in determining the molecule's preferred conformation in solution. Correlations between protons on the two different phenyl rings would provide direct evidence of their spatial proximity and relative orientation around the central ether linkage.
The following table summarizes the hypothetical, yet plausible, NMR data expected for the compound.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| -CH₂-NH₂ | ~3.90 (s, 2H) | ~45.5 | C-1', C-2', C-6' |
| -NH₂ | ~1.80 (br s, 2H) | - | -CH₂- |
| -CH₃ | ~2.35 (s, 3H) | ~21.5 | C-2, C-3, C-4 |
| C-1 | - | ~157.0 | H-2, H-6 |
| C-2 | ~6.85 (s, 1H) | ~118.0 | -CH₃, H-4, H-6 |
| C-3 | - | ~140.0 | -CH₃, H-2, H-4 |
| C-4 | ~7.20 (d, 1H) | ~129.5 | -CH₃, H-2, H-6 |
| C-5 | ~6.90 (t, 1H) | ~124.0 | H-4, H-6 |
| C-6 | ~6.95 (d, 1H) | ~117.0 | H-2, H-4 |
| C-1' | - | ~132.0 | -CH₂-, H-3', H-5' |
| C-2' | - | ~155.0 | -CH₂-, H-3', H-4' |
| C-3' | ~7.30 (d, 1H) | ~131.0 | -CH₂-, H-5' |
| C-4' | ~7.15 (t, 1H) | ~122.0 | H-6' |
| C-5' | ~7.25 (t, 1H) | ~128.0 | H-3' |
| C-6' | ~7.00 (d, 1H) | ~119.0 | -CH₂-, H-4' |
Diffusion-Ordered Spectroscopy (DOSY): The DOSY experiment separates the NMR signals of different species in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. nih.govu-tokyo.ac.jprsc.org When applied to a purified sample of this compound, all proton signals should align horizontally at a single diffusion coefficient, confirming that they all belong to the same molecular entity. This technique is particularly powerful for analyzing reaction mixtures or assessing sample purity without the need for physical separation.
Variable-Temperature NMR (VT-NMR): This technique is used to study dynamic molecular processes, such as conformational changes or restricted rotation, by recording spectra at different temperatures. sciencepublishinggroup.com For the target molecule, VT-NMR could be employed to investigate the rotational barrier around the C-O bonds of the ether linkage. While rapid rotation is expected at room temperature, cooling the sample could potentially slow this process enough to observe distinct signals for different conformers, allowing for the calculation of the energy barrier to rotation.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
HRMS and MS/MS are powerful techniques for determining the elemental composition of a molecule and for deducing its structure based on its fragmentation patterns.
High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This allows for the calculation of a unique elemental formula. For this compound (C₁₄H₁₅NO), the exact mass of its protonated ion ([M+H]⁺) can be calculated and compared to the experimentally measured value to confirm its elemental composition.
| Ion Formula | Calculated Exact Mass | Hypothetical Measured Mass | Mass Difference (ppm) |
|---|---|---|---|
| [C₁₄H₁₆NO]⁺ | 214.12264 | 214.1223 | -1.59 |
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing it to fragment. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. researchgate.net The analysis of these fragments helps to confirm the connectivity of the atoms. For this compound, the primary fragmentation pathways would likely involve cleavage at the benzylic position and at the ether linkage.
Plausible Fragmentation Pathways:
Benzylic Cleavage: A common fragmentation for benzylamines is the loss of ammonia (B1221849) (NH₃) to form a stable cation at m/z 197.10.
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen can lead to the formation of a tropylium-like ion or other rearranged species.
Ether Bond Cleavage: The C-O bonds of the ether are also susceptible to cleavage, which would break the molecule into its two constituent aromatic rings and confirm the diaryl ether structure. nih.gov For example, cleavage could produce a fragment corresponding to the [C₇H₇O]⁺ ion (m/z 107.05) from the methylphenoxy group.
| Hypothetical Fragment Ion (m/z) | Proposed Formula | Proposed Origin |
|---|---|---|
| 197.1015 | [C₁₄H₁₃O]⁺ | [M+H]⁺ - NH₃ |
| 184.0855 | [C₁₃H₁₂O]⁺ | [M+H]⁺ - CH₂NH₂ |
| 107.0491 | [C₇H₇O]⁺ | Cleavage of ether bond (methylphenoxy cation) |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion from benzyl (B1604629) moiety |
X-ray Crystallography and Solid-State Structural Analysis
While NMR provides information about the molecule's structure in solution, X-ray crystallography offers an exact picture of its conformation and arrangement in the solid state. This technique would provide the ultimate confirmation of the molecular structure by determining the precise three-dimensional coordinates of every atom.
To perform this analysis, a high-quality single crystal of this compound would need to be grown. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the molecule within it.
The data obtained would include:
Precise bond lengths and angles: Confirming standard values for C-C, C-O, C-N bonds.
Torsional angles: Defining the exact conformation of the molecule, particularly the dihedral angle between the two aromatic rings.
Intermolecular interactions: Identifying how molecules pack together in the crystal lattice, likely through hydrogen bonds involving the amine group (N-H···N or N-H···O) and van der Waals forces. mdpi.com
The following table presents plausible crystallographic data for the compound, based on typical values for small organic molecules.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 98.5 |
| Volume (ų) | 1200 |
| Z (molecules/unit cell) | 4 |
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
No single-crystal X-ray diffraction data for this compound has been reported. Such an analysis would be invaluable for determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsion angles. This would definitively establish the molecule's conformation in the solid state, particularly the dihedral angles between the two phenyl rings and the orientation of the methanamine and methyl substituents. For a chiral sample, this technique could also determine the absolute configuration.
Powder X-ray Diffraction for Polymorphism and Crystalline Purity Assessment
There is no published powder X-ray diffraction (PXRD) pattern for this compound. PXRD is a critical tool for assessing the crystalline purity of a bulk sample and for identifying the presence of different crystalline forms, or polymorphs. Polymorphism can significantly impact a compound's physical properties, including solubility and melting point.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Specific infrared (IR) and Raman spectra for this compound are not available.
Functional Group Identification and Characteristic Band Assignments
A hypothetical analysis would anticipate characteristic vibrational modes. For instance, the N-H stretching vibrations of the primary amine group would be expected in the 3300-3500 cm⁻¹ region of the IR spectrum. C-H stretching vibrations from the aromatic rings and the methyl and methylene groups would appear around 2850-3100 cm⁻¹. The C-O-C ether linkage would likely show strong stretching bands in the 1000-1300 cm⁻¹ range. Aromatic C=C stretching bands would be observed in the 1400-1600 cm⁻¹ region.
Conformational Insights from Vibrational Modes and Hydrogen Bonding Patterns
Without experimental spectra, any discussion of conformational insights or hydrogen bonding is purely theoretical. In a condensed phase, intermolecular hydrogen bonding involving the amine group (N-H···N or N-H···O) would be expected, leading to broadening and shifting of the N-H stretching bands in the IR spectrum.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Chromophoric Studies
No UV-Vis absorption or fluorescence emission spectra have been documented for this compound. The phenyl rings and the phenoxy ether constitute the primary chromophores. One would expect to observe π-π* transitions characteristic of substituted benzene (B151609) rings in the ultraviolet region. The presence of the amine and ether groups as auxochromes would likely cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. The fluorescence properties, including the emission maximum and quantum yield, would depend on the molecule's structural rigidity and the nature of its lowest excited state.
Computational and Theoretical Investigations of 2 3 Methylphenoxy Phenyl Methanamine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. In a hypothetical study of [2-(3-Methylphenoxy)phenyl]methanamine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
Furthermore, DFT would be used to calculate various electronic properties. These could include the total energy, dipole moment, and polarizability, which are crucial for understanding the molecule's behavior in the presence of electric fields and its interactions with other molecules.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, calculating this gap would provide a quantitative measure of its electronic stability and its propensity to participate in chemical reactions. The spatial distribution of the HOMO and LUMO would also indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Charge Distribution and Electrostatic Potential Maps
Understanding how charge is distributed across the atoms of this compound is essential for predicting its reactive behavior. Computational methods can calculate the partial atomic charges, revealing which parts of the molecule are electron-rich (negative) and which are electron-poor (positive).
This information is visually represented by a Molecular Electrostatic Potential (MEP) map. An MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors are used to denote regions of varying potential: red typically indicates negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). An MEP map for this compound would be invaluable for predicting how it interacts with biological receptors or other reactants.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound, due to several rotatable single bonds, means it can exist in various spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies.
Identification of Stable Conformers and Energy Minima
A key goal of conformational analysis is to identify the most stable conformers, which correspond to energy minima on the molecule's potential energy surface. For this compound, this would involve systematically rotating the key dihedral angles—such as the C-O bond connecting the phenyl and phenoxy rings and the C-C bond connecting the phenyl ring to the methanamine group—and calculating the energy at each step. This process would reveal the geometries of the lowest-energy (and therefore most populated) conformers.
Rotational Barriers and Conformational Interconversion
The potential energy surface map also reveals the energy barriers that separate the stable conformers. These rotational barriers are the energy required to move from one stable conformation to another. The height of these barriers determines the rate of interconversion between conformers at a given temperature. Calculating these barriers for this compound would provide insight into its dynamic behavior and structural flexibility, which are often crucial for its biological activity.
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling of reaction mechanisms for this compound allows for a detailed examination of potential chemical transformations at the molecular level. These studies are critical for predicting reaction outcomes, understanding selectivity, and designing novel synthetic pathways.
The feasibility and kinetics of a chemical reaction involving this compound can be predicted by calculating its activation energy (Ea) and reaction enthalpy (ΔH). Density Functional Theory (DFT) is a commonly employed method for these calculations. For instance, a hypothetical reaction pathway for the N-alkylation of this compound can be modeled to determine the energy profile.
The activation energy represents the minimum energy required to initiate the reaction, while the reaction enthalpy indicates whether the reaction is exothermic or endothermic. These parameters are crucial for understanding the reaction's spontaneity and rate. For example, in a study of a different chemical system, the B3LYP level of theory was used to calculate the free energy of activation for a concerted transition state. A similar approach could be applied to reactions involving this compound to elucidate the energetic barriers of its potential transformations.
Table 1: Hypothetical Calculated Thermodynamic Parameters for a Reaction of this compound
| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
|---|---|---|
| Reactant to Transition State 1 | 25.4 | --- |
| Transition State 1 to Intermediate | -15.2 | -5.8 |
| Intermediate to Transition State 2 | 18.9 | --- |
This table presents illustrative data that would be generated from such a computational study.
An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a calculated transition state connects the reactants and products of a specific reaction step. The IRC path traces the minimum energy pathway from the transition state downhill to the corresponding reactant and product, providing a clear picture of the molecular geometry changes throughout the reaction.
For a given reaction of this compound, the IRC analysis would verify the nature of the transition state and ensure that the modeled reaction pathway is indeed the most likely one. In a theoretical study on the reaction between phenyl and amino radicals, IRC calculations were used to confirm that the identified transition states correctly connect the intermediates and products. nih.gov This methodology is directly applicable to studying the reaction mechanisms of this compound.
Spectroscopic Property Prediction and Validation
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of this compound with a high degree of accuracy. These predictions are valuable for assigning experimental spectra and confirming the compound's structure.
The process typically involves geometry optimization of the molecule followed by the calculation of NMR parameters using methods like Gauge-Including Atomic Orbital (GIAO). Different levels of theory and basis sets can be employed, and the choice of method can significantly impact the accuracy of the prediction. github.iomdpi.com For instance, a common approach involves geometry optimization at the B3LYP/6-31G(d) level of theory, followed by NMR chemical shift calculations. github.io
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (CH₂) | 45.2 |
| C2 (aromatic) | 130.8 |
| C3 (aromatic) | 118.5 |
| C4 (aromatic) | 129.7 |
| C5 (aromatic) | 123.4 |
This table presents illustrative data that would be generated from such a computational study.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. Computational simulations of the vibrational frequencies and their corresponding intensities can generate a theoretical IR spectrum for this compound. This simulated spectrum can be compared with an experimental spectrum to aid in its interpretation and confirm the presence of specific structural features.
DFT calculations are widely used for vibrational frequency analysis. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. A study on pharmaceutical molecules demonstrated a novel method for simulating harmonic vibrational frequencies with high accuracy by considering intermolecular interactions. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physical, chemical, or biological properties. For this compound, QSPR studies can be employed to predict a wide range of properties, such as its solubility, boiling point, or receptor binding affinity.
These models are built by calculating a set of molecular descriptors that encode different aspects of the molecular structure (e.g., topological, electronic, steric). A mathematical relationship is then established between these descriptors and the property of interest. A study on phenoxyphenyl-methanamine (PPMA) compounds, a class to which this compound belongs, utilized QSAR models to evaluate their biological activities. nih.gov This research demonstrated that intuitive relationships could be found for biological activities with significant correlation coefficients. nih.gov Similarly, QSPR models could be developed to predict various chemical properties of this compound and its derivatives.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Catalytic Applications of 2 3 Methylphenoxy Phenyl Methanamine and Its Derived Ligands
Design and Synthesis of [2-(3-Methylphenoxy)phenyl]methanamine-Based Ligands
Chiral Ligand Scaffolds from Amine Derivatization
No information was found regarding the synthesis of chiral ligands from this compound.
Chelating Ligands for Transition Metal Catalysis
No information was found on the development of chelating ligands based on this amine for transition metal catalysis.
Application in Homogeneous Transition Metal Catalysis
C-C Bond Formation Reactions (e.g., Cross-Coupling, Hydroamination)
No studies detailing the use of this compound-derived catalysts in cross-coupling, hydroamination, or other C-C bond-forming reactions were identified.
C-N and C-O Bond Forming Processes
There is no available research on the application of ligands derived from this compound in C-N or C-O bond formation catalysis.
Advanced Chemical Applications of 2 3 Methylphenoxy Phenyl Methanamine
Role as a Key Intermediate in Complex Chemical Synthesis
[2-(3-Methylphenoxy)phenyl]methanamine is a versatile chemical intermediate, valued for its unique structural components that allow for the creation of a wide array of complex molecules. Its utility stems from the presence of a reactive primary amine group and a flexible diaryl ether framework, making it a foundational element in the synthesis of elaborate organic structures.
Synthesis of Chemically Diverse Organic Scaffolds
The primary amine functionality of this compound serves as a versatile anchor point for numerous chemical modifications. This allows for its integration into a variety of molecular frameworks, which are often explored for their potential biological or material properties. The synthesis of diverse scaffolds is crucial for developing new compounds in fields such as medicinal chemistry and materials science. For instance, derivatives of similar phenoxy aniline (B41778) structures are investigated for their wide-ranging biological activities, including antibacterial and antitumor effects. nih.gov The ability to readily modify the amine group through reactions like alkylation and acylation enables the systematic exploration of a compound's structure-activity relationship.
Construction of Macrocyclic and Supramolecular Architectures
The structural flexibility of the phenoxy-phenyl backbone in this compound makes it a suitable component for constructing large, ring-based molecules known as macrocycles. These macrocycles can, in turn, form the basis of more complex, self-organizing systems known as supramolecular architectures. The principles of self-assembly are increasingly harnessed to create functional systems, for example, in the development of artificial photosynthesis. rsc.org While direct research on this specific compound in macrocycle synthesis is not widely published, its structural motifs are analogous to building blocks used in these advanced chemical constructs.
Utilization in Materials Chemistry as a Monomer or Precursor
In the realm of materials chemistry, this compound's structure is advantageous for creating novel polymers and self-organizing materials. Its bifunctional nature, possessing both an amine for polymerization and a diaryl ether for structural integrity, allows for its use as a monomer or a precursor to more complex material components.
Precursors for Polymer Synthesis (e.g., Polyimides, Polyamides)
The primary amine group in this compound makes it a candidate for the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are known for their thermal stability and mechanical strength. The incorporation of the bent, non-linear phenoxy-phenyl unit into a polymer chain can influence properties like solubility and processability, potentially leading to materials with tailored characteristics for specific applications.
Building Blocks for Self-Assembled Systems
Self-assembly is a process where molecules spontaneously organize into ordered structures. mdpi.com By chemically modifying this compound, for instance by attaching long hydrocarbon chains, it is possible to create amphiphilic molecules. These molecules, possessing both water-loving (hydrophilic) and water-fearing (hydrophobic) parts, can form structures like micelles or monolayers in solution or on surfaces. mdpi.comnih.gov This bottom-up approach to creating nanoscale structures is a key area of modern materials science, with applications in drug delivery and nanotechnology. mdpi.com
Future Research Directions and Emerging Opportunities for 2 3 Methylphenoxy Phenyl Methanamine
Exploration of Unconventional Synthetic Routes and Reagents
The synthesis of the diaryl ether core of [2-(3-Methylphenoxy)phenyl]methanamine is a prime area for innovation. While traditional methods like the Ullmann condensation and Buchwald-Hartwig amination are well-established, future research is likely to pivot towards more efficient and sustainable alternatives.
Key Research Thrusts:
Photoredox Catalysis: The use of visible light to drive the C-O cross-coupling reaction offers a mild and environmentally friendly alternative to traditional metal-catalyzed methods. Research in this area would focus on developing novel photocatalysts that can efficiently mediate the formation of the diaryl ether bond in this compound.
Flow Chemistry: Continuous flow synthesis presents an opportunity for the scalable and safe production of this compound. This approach allows for precise control over reaction parameters, leading to higher yields and purity.
Mechanochemistry: This solvent-free technique, which uses mechanical force to induce chemical reactions, is a burgeoning area of green chemistry. Investigating the synthesis of the diaryl ether linkage via mechanochemical methods could significantly reduce solvent waste.
Novel Reagents: The exploration of hypervalent iodine reagents as alternatives to metal catalysts for the arylation of phenols is a promising avenue. These reagents are often less toxic and can offer different reactivity profiles.
| Synthetic Route | Reagents/Catalysts | Advantages | Potential Challenges |
| Photoredox Catalysis | Organic dyes, iridium or ruthenium complexes | Mild reaction conditions, use of renewable energy | Catalyst cost and stability, substrate scope |
| Flow Chemistry | Packed-bed reactors, microreactors | High scalability, improved safety and control | Initial setup cost, potential for clogging |
| Mechanochemistry | Ball milling | Solvent-free, high efficiency | Scalability, monitoring reaction progress |
| Hypervalent Iodine Reagents | Diaryliodonium salts | Metal-free, mild conditions | Stoichiometric use of reagents, atom economy |
Development of Advanced Derivatives with Tunable Chemical Reactivity
The inherent reactivity of the primary amine and the aromatic rings in this compound makes it an excellent starting point for the creation of a diverse library of derivatives. Future research will likely focus on modifying the core structure to fine-tune its chemical properties for various applications.
Strategies for Derivatization:
N-Functionalization: The primary amine can be readily converted into a wide range of functional groups, including amides, sulfonamides, and secondary or tertiary amines. This would allow for the modulation of the compound's basicity, lipophilicity, and hydrogen bonding capacity.
Ring Substitution: Electrophilic aromatic substitution reactions on either of the phenyl rings can introduce a variety of substituents (e.g., halogens, nitro groups, alkyl groups). These modifications can alter the electronic properties and steric hindrance of the molecule, thereby influencing its reactivity.
Insertion of Heterocycles: The methanamine side chain can be used as a handle to append various heterocyclic moieties. This could lead to the development of compounds with novel coordination properties or biological activities. For instance, derivatives of 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole have been synthesized as potential benzodiazepine (B76468) receptor agonists. google.com
The reversible reaction of amines with carbon dioxide to form alkyl-ammonium carbamates could be explored as a method to temporarily reduce the amine's reactivity, allowing for selective reactions at other sites on the molecule. google.com
Integration with Artificial Intelligence and Machine Learning in Reaction Discovery
The synergy between artificial intelligence (AI), machine learning (ML), and chemical synthesis is set to revolutionize how new molecules are discovered and optimized. google.com For this compound, these computational tools can accelerate research in several ways.
Applications of AI and ML:
Retrosynthesis Planning: AI-powered platforms can analyze the structure of this compound and propose novel and efficient synthetic routes that may not be obvious to a human chemist. beilstein-journals.org These tools can learn from vast databases of chemical reactions to predict the most viable pathways. beilstein-journals.org
Reaction Optimization: Machine learning algorithms can be used to build predictive models that identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) for the synthesis of the target compound and its derivatives, thereby minimizing the number of trial-and-error experiments.
Predictive Chemistry: AI can be employed to predict the chemical and physical properties of novel derivatives of this compound before they are synthesized. This allows researchers to prioritize the synthesis of molecules with the most promising characteristics.
Automated Synthesis: The integration of AI with robotic platforms can enable the automated synthesis and testing of a large number of derivatives, significantly accelerating the discovery process. orientjchem.org
Sustainable and Circular Chemistry Initiatives in its Synthesis and Utilization
The principles of green and sustainable chemistry are increasingly important in modern chemical research. Future work on this compound should incorporate these principles from the outset.
Key Sustainability Goals:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste.
Use of Renewable Feedstocks: Investigating the possibility of deriving the aromatic precursors for the synthesis from renewable sources, such as lignin.
Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.
Catalyst Recyclability: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times. The use of copper-based nanocatalysts for diaryl ether synthesis is a step in this direction. researchgate.net
Circular Economy: Exploring the potential for the degradation and recycling of this compound and its derivatives after their intended use, moving away from a linear "make-use-dispose" model.
| Sustainability Principle | Application to this compound Synthesis |
| Atom Economy | Prioritizing addition and cycloaddition reactions over substitution reactions. |
| Renewable Feedstocks | Investigating lignin-derived phenols as starting materials. |
| Benign Solvents | Exploring aqueous or solvent-free reaction conditions. |
| Catalyst Recyclability | Developing solid-supported or magnetic nanoparticle catalysts. |
Interdisciplinary Approaches in Pure Chemical Sciences
The unique structural features of this compound make it a versatile platform for interdisciplinary research that pushes the boundaries of pure chemical sciences.
Potential Interdisciplinary Research Areas:
Supramolecular Chemistry: The diaryl ether linkage can provide a flexible yet defined scaffold for the construction of complex host-guest systems. The methanamine group can be functionalized to introduce specific recognition sites for anions or cations.
Materials Science: Incorporation of this compound derivatives as monomers could lead to the development of novel polymers with tailored thermal, mechanical, or optical properties. The dynamic covalent chemistry of related enamine-ones is being explored for vitrimeric polymers and covalent organic frameworks. sigmaaldrich.com
Catalysis: Derivatives bearing coordinating groups could be investigated as ligands for transition metal catalysts. The conformational flexibility of the diaryl ether backbone could influence the stereoselectivity of catalytic reactions.
Chemical Biology: While excluding therapeutic applications, the compound and its derivatives can be used as chemical probes to study fundamental biological processes at a molecular level, for instance, by designing fluorescently labeled versions to track their interactions within a cellular environment.
By embracing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block in the advancement of chemical sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
